Compound Description: This compound is a soluble guanylate cyclase (sGC) activator. It was specifically designed for topical ocular delivery as a potential therapy for glaucoma [].
Compound Description: This series of compounds acts as RORγt allosteric inhibitors. RORγt plays a critical role in regulating Th17 cells, which are involved in autoimmune diseases. By inhibiting RORγt, these compounds aim to modulate the Th17 pathway and offer therapeutic benefits for autoimmune conditions [].
Compound Description: This molecule, identified as 2g in the study, demonstrated a broad spectrum of antimicrobial activity []. This suggests its potential as a lead compound for developing new antimicrobial agents.
Compound Description: This compound, identified as 2c in the study, exhibited the most potent activity against Pseudomonas aeruginosa ATCC 10145 [], highlighting its potential as a lead compound for developing new antipseudomonal agents.
6. N-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide []* Compound Description: This molecule, identified as 2h in the study, showed noteworthy activity against Pseudomonas aeruginosa [], suggesting its potential as a starting point for the development of new antipseudomonal drugs.* Relevance: This compound belongs to the thieno[2,3-d]pyrimidine-4-carboxylic acid amide class, which exhibits potential antimicrobial activity. While it doesn't share the core structure with 1-(6-ethoxypyridazin-4-yl)piperidine-4-carboxylic acid, it's included because of its shared pharmacophore with N-(pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2g) and 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c), indicating a potential connection in their structure-activity relationships.
7. 1H-1,2,3-Triazole-4-carboxylic acid Derivatives with Hydrogenated Pyridine Fragment []
Compound Description: This group of compounds, containing a 1H-1,2,3-triazole-4-carboxylic acid core with various hydrogenated pyridine substituents, has been explored for constructing diverse chemical libraries []. The study highlights their potential as a valuable resource for drug discovery efforts.
Compound Description: This series of compounds was synthesized and characterized as part of a study focusing on the development of novel antimicrobial agents [].
9. Carbamoyl thiophene-chloro-4-oxoazetidin-dioxaphosphol Morpholine/Piperidine/4-methyl piperizine-carboxamides []* Compound Description: These compounds were synthesized and characterized as part of a research effort to identify novel antimicrobial agents []. * Relevance: While these compounds do not share the core structure with 1-(6-ethoxypyridazin-4-yl)piperidine-4-carboxylic acid, they are included due to their structural similarity to 3-(3-Chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl)thiophene-2-carboxamides. Both series share a common pharmacophore, including the thiophene-2-carboxamide moiety, and exhibit potential antimicrobial properties, suggesting a potential link in their SAR.
Compound Description: This compound has shown potential for treating a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, Huntington's chorea, and schizophrenia []. It has also demonstrated potential in managing pain, respiratory deficiencies, depression, ADHD, and drug addiction. Additionally, it might be beneficial in treating asthma, allergies, hypoxia, ischemia, seizures, and as a muscle relaxant, antipsychotic, antiepileptic, anticonvulsant, and cardioprotective agent.
11. (4-methoxy-7-morpholin-4-yl-benzothiazol-2-yl) amide 4-hydroxy-4-methyl-piperidine-1-carboxylic acid []* Compound Description: This compound has potential applications in treating various conditions [].* Relevance: While it doesn't share the 1-(6-ethoxypyridazin-4-yl)piperidine-4-carboxylic acid core structure, this compound is included due to its structural similarity to 4-hydroxy-4-methyl-piperidine-1-carboxylic acid (4-methoxy-7-morpholin-4-yl-benzothiazol-2-yl)-amide. Both compounds share a significant part of their chemical structure, including the piperidine-1-carboxylic acid moiety and the 4-methoxy-7-morpholin-4-yl-benzothiazol-2-yl group, indicating a potential connection in their SAR.
Compound Description: This compound, known as LY2562175, is a potent and selective FXR agonist []. It effectively lowers LDL cholesterol and triglycerides while increasing HDL cholesterol levels in preclinical models, making it a promising candidate for treating dyslipidemia.
Compound Description: This compound is a quinoxaline derivative. Quinoxalines, including this compound, have shown a wide range of biological activities, such as antiviral, antibacterial, anti-inflammatory, antiprotozoal, anticancer, antidepressant, and anti-HIV effects, as well as kinase inhibitory activity []. They are also utilized in agriculture as fungicides, herbicides, and insecticides.
Compound Description: This compound acts as a tyrosine kinase inhibitor, potentially useful in treating various diseases, including cardiovascular diseases (like arteriosclerosis and vascular reocclusion), cancers (such as acute lymphocytic leukemia), glomerulosclerosis, fibrotic diseases, and inflammation [].
15. (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine []* Compound Description: The compound (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine was successfully synthesized using an efficient eight-step process []. The starting material for this synthesis was oxoacetic acid monohydrate.* Relevance: This compound shares the piperidine moiety with 1-(6-ethoxypyridazin-4-yl)piperidine-4-carboxylic acid. The presence of this common structural element might suggest potential shared characteristics in terms of their pharmacological profiles or interactions with biological targets.
Compound Description: This molecule, identified as JNJ-42041935, is a potent and selective hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitor [, ]. HIF-PHD inhibitors are being explored as potential treatments for anemia and other conditions by stabilizing HIF, a transcription factor involved in oxygen regulation.
17. 1-(2,4-Dinitrophenyl)-2-(3-methylbenzo[b]thiophen-6-yl)-1H-benzo[d]imidazole-5-carboxylic Acid Amide Derivatives []* Compound Description: This group of compounds was designed and synthesized to target specific enzymes, tyrosyl-tRNA synthetase and aminoacyl-tRNA synthetase (AaRS), with the aim of developing new antimicrobial agents []. * Relevance: While not sharing the 1-(6-ethoxypyridazin-4-yl)piperidine-4-carboxylic acid core structure, the inclusion of these compounds is based on their reported antimicrobial activity and potential relevance to the target compound. Further investigation into their SAR could provide insights into structural modifications that influence antimicrobial activity.
18. 1-(4-Nitrophenyl)-2-(3-methylbenzo[b] thiophen-6-yl)-1H-benzo[d]imidazole-5-carboxylic Acid Amide Derivatives []* Compound Description: These compounds were designed and synthesized, guided by molecular docking studies, to target aminoacyl-tRNA synthetase (AaRS) and tyrosyl-tRNA synthetase for potential antimicrobial activity [].* Relevance: Although not directly structurally related to 1-(6-ethoxypyridazin-4-yl)piperidine-4-carboxylic acid, these compounds are included due to their shared focus on antimicrobial activity and potential relevance to the target compound's development. Studying their structure-activity relationship might reveal insights into structural features that contribute to antimicrobial properties.
Compound Description: This compound is a potent and selective antagonist of the 5-HT4 receptor, demonstrating potential for treating gastrointestinal disorders [, ]. Its polymorphic forms exhibit improved stability and hygroscopicity, enhancing its suitability for pharmaceutical development.
Compound Description: These compounds, derived from PBAQA, act as fluorescent probes for dopamine detection. They exhibit high binding affinities to dopamine, making them promising tools for studying dopamine-related disorders like Parkinson’s disease [].
Compound Description: This compound, synthesized from ethyl 3-(4-trifluoromethylphenyl)-5-methyl-4-isoxazole carboxylic acid ester and 2-amino-4,6-dimethylpyrimidine, demonstrated good inhibitory activity against two plant species: Digitaria ciliaris and Brassica napu []. This finding suggests its potential as a herbicide.
Compound Description: This compound, identified as 10 in the study, exhibits potent bacterial topoisomerase inhibitory activity, particularly against ciprofloxacin-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus []. Its strong antibacterial profile makes it a promising lead compound for developing new antibiotics.
Compound Description: These compounds, designed as analogues of (S)-SNAP-5114, act as inhibitors of the murine γ-aminobutyric acid transporter type 4 (mGAT4) []. They show promising potential for studying GABAergic neurotransmission and related disorders.
Compound Description: This compound, designated as GW542573X, is a unique activator of small-conductance Ca2+-activated K+ (SK, KCa2) channels, particularly the SK1 subtype []. It stands out from previously known positive modulators like 1-EBIO and CyPPA by being the first SK1-selective activator.
25. 7-Fluoro-8-(4-methylpiperazin-1-yl)-1,2,3,5-tetrahydro-5-oxopyrrolo[1,2-a]-quinoline-4-carboxylic Acid and 8-Fluoro-9-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-6H-6-oxopyrido[1,2-a]quinoline-5-carboxylic Acid []
Compound Description: These compounds are heterocyclic carboxylic acid derivatives synthesized through efficient two-step procedures []. The synthesis involves condensing a benzoylacetate with an imino ether followed by an intramolecular nucleophilic displacement cyclization.
Compound Description: This compound, LY233053, is a potent and selective NMDA receptor antagonist []. It exhibits its activity through its (-)-2R,4S-isomer, LY235723. LY235723 displays promising potential for treating neurological conditions associated with NMDA receptor overactivation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.